Home > Products > Screening Compounds P116943 > BOTULINUS TOXIN F
BOTULINUS TOXIN F - 107231-15-2

BOTULINUS TOXIN F

Catalog Number: EVT-1508793
CAS Number: 107231-15-2
Molecular Formula: C14H24CoN2O6S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Clostridium botulinum is an anaerobic bacterium that can be found in soil and improperly preserved foods. The spores of this bacterium can survive in harsh conditions and germinate under favorable anaerobic conditions, leading to toxin production. The specific strain producing botulinus toxin F is less common than those producing types A and B but remains significant due to its potency.

Classification

Botulinus toxin F is classified as a neurotoxin and falls under the category of proteolytic enzymes. It is characterized by its ability to inhibit neurotransmitter release at neuromuscular junctions, leading to paralysis.

Synthesis Analysis

Methods

The production of botulinus toxin F involves several steps that can vary based on the desired purity and yield. Traditional methods include:

  1. Acid Precipitation: The culture of C. botulinum is treated with acid to precipitate the toxin.
  2. Chromatographic Techniques: Anion exchange chromatography is employed for purification, allowing for high-purity yields (up to 98%) without extensive filtration or dialysis processes .

Technical Details

The optimal conditions for culturing C. botulinum typically involve anaerobic environments with specific nutrient compositions. For instance, high levels of arginine can repress toxin production significantly . The culture medium usually contains glucose and other nutrients that facilitate bacterial growth and toxin synthesis.

Molecular Structure Analysis

Structure

Botulinus toxin F consists of a heavy chain (approximately 100 kDa) and a light chain (approximately 50 kDa), linked by a disulfide bond. The heavy chain facilitates binding to neuronal receptors, while the light chain possesses enzymatic activity that cleaves proteins essential for neurotransmitter release.

Data

The molecular formula for botulinus toxin F is C_6760H_10470N_1740O_2040S_30, reflecting its complex structure composed of multiple amino acids arranged in a specific sequence that determines its function.

Chemical Reactions Analysis

Reactions

Botulinus toxin F acts primarily through proteolytic cleavage of synaptosomal proteins such as SNAP-25, which are critical for vesicle fusion in neurotransmitter release. This reaction effectively blocks acetylcholine release at the neuromuscular junction, leading to muscle paralysis.

Technical Details

The enzymatic activity of botulinus toxin F can be quantified using mass spectrometry techniques such as Endopep-MS, which detects specific peptide products resulting from the cleavage reactions .

Mechanism of Action

Process

The mechanism by which botulinus toxin F exerts its effects involves several key steps:

  1. Binding: The heavy chain binds to specific receptors on the surface of motor neurons.
  2. Internalization: Following binding, the entire toxin complex is internalized into the neuron.
  3. Proteolysis: Once inside, the light chain cleaves SNAP-25, disrupting the vesicle docking process necessary for neurotransmitter release.
  4. Paralysis: This blockade leads to flaccid paralysis as muscles cannot receive signals from nerves.

Data

Research indicates that even minute quantities of botulinus toxin F can lead to significant physiological effects; lethal doses are estimated at around 0.80–0.90 micrograms when inhaled .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Botulinus toxin F is typically found as a colorless or slightly yellowish solution.
  • Solubility: It is soluble in saline solutions but requires careful handling due to its toxicity.

Chemical Properties

  • Stability: The toxin is stable under refrigeration but can degrade under extreme temperatures or when exposed to oxygen.
  • pH Sensitivity: Optimal activity occurs within a specific pH range (approximately 4.5–7.0), which is crucial for maintaining its structural integrity during storage and application.
Applications

Scientific Uses

Botulinus toxin F has several applications beyond its well-known use in treating muscle spasticity and cosmetic procedures:

  1. Research Tool: It serves as a valuable tool in neuroscience research for studying synaptic transmission and neuropharmacology.
  2. Therapeutic Uses: Beyond cosmetic applications, it is used therapeutically in conditions such as chronic migraines, excessive sweating, and certain movement disorders.
  3. Diagnostic Applications: Advanced detection methods like mass spectrometry are employed for diagnosing botulism outbreaks by identifying specific serotypes of botulinum toxins in clinical samples .
Introduction to Botulinum Toxin F

Taxonomic and Genomic Classification of Clostridium botulinum Serotype F-Producing Strains

Botulinum neurotoxin type F is produced by phylogenetically distinct bacterial groups, challenging traditional species definitions:

Genomic Diversity

  • Group I Proteolytic Strains: C. botulinum Group I (historically C. parabotulinum) produces BoNT/F alongside types A, B, or in bivalent forms (e.g., Af, Ba). These strains are proteolytic, lipase-positive, and possess ~3.8–4.2 Mb genomes with chromosomal bont/F clusters [1] [6] [10].
  • Group II Nonproteolytic Strains: C. botulinum Group II expresses BoNT/F, B, or E. They lack proteolytic activity, exhibit psychrotolerance (growth at 3°C), and carry plasmid-borne bont/F genes [6] [10].
  • Non-botulinum Species:
  • C. baratii: Expresses BoNT/F7 (formerly "type F") with ~95% amino acid similarity to C. botulinum BoNT/F. Genomic analyses confirm its identity as a distinct species [6] [10].
  • C. sporogenes: Rare toxigenic strains produce BoNT/B or F, though most are non-toxigenic [10].

Toxin Gene Cluster Architecture

BoNT/F loci show high plasticity:

  • Location: Chromosomal in Group I, plasmid-encoded in Group II and C. baratii [6].
  • Gene Arrangement: Typically organized as ha+/− – ntnh – bont/F – botx with upstream regulatory genes (botR). C. baratii F7 strains lack ha (hemagglutinin) genes [3] [6].

Table 1: Genomic Characteristics of BoNT/F-Producing Clostridia

Species/GroupToxin TypesGenome Size (Mb)bont/F LocationProteolytic ActivityLipase
C. botulinum Group IA, B, F, Af, Ba3.8–4.2ChromosomalYes+
C. botulinum Group IIB, E, F3.6–4.0PlasmidNo+
C. baratiiF~3.3PlasmidNo
C. sporogenesB, F (rare)~4.1VariableYes+

Historical Context: Discovery and Early Characterization of BoNT/F

Key Chronological Milestones:

  • 1820–1822: Justinus Kerner publishes the first clinical descriptions of "sausage poisoning" (botulism) in Germany, noting symptoms consistent with multiple toxin types, though BoNT/F was not yet differentiated [4] [9].
  • 1897: Emile van Ermengem isolates Bacillus botulinus (later C. botulinum) from a lethal ham outbreak in Belgium, laying groundwork for serotype classification [4].
  • 1960: BoNT/F is formally identified by Moller and Scheibel from a C. botulinum strain isolated from homemade liver paste in Denmark [7] [8].
  • 1984: First confirmed human case of C. baratii-produced BoNT/F reported in an adult with intestinal colonization [10].
  • 2025: Whole-genome sequencing of C. botulinum type F strain KM001 from Kunming, China, reveals 94.76% homology to Alaskan type E strains, highlighting horizontal gene transfer [3].

Characterization Challenges:

  • Low Prevalence: Early misdiagnosis occurred due to BoNT/F's rarity (<1% of global botulism) and transient paralytic effects (shorter duration than BoNT/A/B) [5] [9].
  • Cross-Reactivity: Initial assays struggled to distinguish BoNT/F from other serotypes until monoclonal antibodies and PCR methods were developed [1].

Epidemiological Significance of BoNT/F in Human and Veterinary Botulism

Human Outbreaks:

  • Foodborne Botulism:
  • Linked to fermented meats (Denmark, 1960), pickled pork liver (China, 2025), and marine products (Japan, 1990s) [3] [8].
  • Incubation period: 4 hours–8 days; mortality 5–10% if untreated [8].
  • Infant Botulism: Rare cases involve C. baratii BoNT/F, with symptoms like constipation, hypotonia, and respiratory failure [5] [10].
  • Wound Botulism: Associated with intravenous drug use (e.g., black tar heroin) [8].

Veterinary and Environmental Reservoirs:

  • Aquatic Ecosystems: BoNT/F-producing Group II strains thrive in marine sediments and fish carcasses, causing outbreaks in waterbirds and fish [6] [8].
  • Soil Prevalence: Global genomic analyses confirm BoNT/F strains on six continents, with high diversity in coastal regions [6].

Table 2: Epidemiological Patterns of Confirmed BoNT/F Botulism

SourceHostClinical FeaturesNotable Outbreaks
Fermented meatsHumansRapid-onset paralysis, dysphagiaDenmark (1960), Argentina (1980s)
Pickled pork liverHumansDizziness, respiratory paralysis, deathKunming, China (2025) [3]
Marine sedimentsFish/birdsLimp neck ("limberneck"), drowningGreat Lakes (USA), Baltic Sea
Soil/dustInfants"Floppy baby syndrome," feeding difficultiesUSA, Italy (sporadic cases)

Detection Challenges:

  • PCR-Based Methods: Required for differentiation from BoNT/A/B/E due to overlapping symptoms [1] [3].
  • Genomic Surveillance: Whole-genome sequencing enables traceability, as in the Kunming case where vomit and food samples matched the KM001 strain [3].

Properties

CAS Number

107231-15-2

Product Name

BOTULINUS TOXIN F

Molecular Formula

C14H24CoN2O6S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.